Product packaging for 3-Amino-2-fluoro-4-nitrophenol(Cat. No.:)

3-Amino-2-fluoro-4-nitrophenol

Cat. No.: B1499659
M. Wt: 172.11 g/mol
InChI Key: XQHNLDMSQIXTGJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitrophenols and Aminophenols

3-Amino-2-fluoro-4-nitrophenol belongs to the broader classes of halogenated nitrophenols and aminophenols, which are widely utilized as intermediates in various industrial applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals. rsc.orgevitachem.com Halogenated phenols, particularly those containing fluorine, are valuable starting materials for producing active ingredients in medicines and agricultural products due to the ability of fluorine substituents to enhance lipophilicity and, consequently, the membrane permeability of the entire molecule. google.com

Aminophenols are chemically reactive compounds, undergoing reactions involving both the aromatic amino group and the phenolic hydroxyl moiety. chemcess.com They are synthesized either by the reduction of nitrophenols or through substitution reactions. chemcess.com The reduction of nitrophenols is a common method, often achieved using iron or catalytic hydrogenation. google.comresearchgate.net

Significance of Amino, Fluoro, and Nitro Substituents in Aromatic Systems

The chemical behavior and reactivity of an aromatic compound are profoundly influenced by its substituents. In this compound, the interplay of the amino, fluoro, and nitro groups creates a unique electronic environment on the benzene (B151609) ring.

The amino group (-NH2) is a powerful activating group and a strong ortho-, para-director in electrophilic aromatic substitution reactions. rutgers.edu This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. rutgers.edu

The fluoro group (-F) , being a halogen, exhibits a dual electronic effect. It is an ortho-, para-director but is deactivating towards electrophilic aromatic substitution. rutgers.edu This is because its strong electron-withdrawing inductive effect outweighs its electron-donating resonance effect. msu.edu

The nitro group (-NO2) is a strong deactivating group and a meta-director. rutgers.edu It withdraws electrons from the aromatic ring through both inductive and resonance effects, significantly reducing the ring's reactivity towards electrophiles. libretexts.org

The combination of these three substituents in this compound results in a complex pattern of reactivity, making it a challenging yet intriguing target for synthetic chemists.

Overview of Research Trajectories for Related Chemical Architectures

Research on related halogenated nitrophenols and aminophenols is driven by their utility as precursors to a wide range of functional molecules. For instance, halogenated 4-aminophenols are key starting materials for the synthesis of various pharmaceuticals. google.com The synthesis of disazo dyes often involves the use of substituted aminophenols. researchgate.net

Furthermore, the development of efficient synthetic methods for polysubstituted benzenes is a continuous area of research in organic chemistry. fiveable.me This includes exploring new catalytic systems and reaction conditions to achieve high regioselectivity and yields. The study of substituted aminophenols and their derivatives also extends to understanding their biological activities, as seen in the investigation of their potential toxicity and use in medicinal chemistry. vjol.info.vnijfans.org The direct utilization of nitrophenols in annulation reactions to form heterocyclic compounds like benzoxazoles is also an area of active research, aiming to increase atom efficiency by avoiding a separate reduction step to the corresponding aniline. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and related compounds.

Chemical Identity of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compoundN/AC6H5FN2O3172.12
2-Amino-4-nitrophenol99-57-0C6H6N2O3154.12
3-Fluoro-4-nitrophenol394-41-2C6H4FNO3157.10
4-Amino-3-fluorophenol399-95-1C6H6FNO127.12
2-Fluoro-4-nitrophenol403-19-0C6H4FNO3157.10

Physical Properties of Related Nitrophenol Compounds

Compound NameMelting Point (°C)Boiling Point (°C)Appearance
3-Fluoro-4-nitrophenol93-95323.6 at 760 mmHgBrownish yellow crystal
2-Fluoro-4-nitrophenol118-121N/AWhite to light yellow powder to crystal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O3 B1499659 3-Amino-2-fluoro-4-nitrophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

3-amino-2-fluoro-4-nitrophenol

InChI

InChI=1S/C6H5FN2O3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H,8H2

InChI Key

XQHNLDMSQIXTGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 2 Fluoro 4 Nitrophenol and Its Precursors

Regioselective Synthesis Strategies for Fluorinated Nitrophenols

The formation of the fluorinated nitrophenol backbone is a critical phase in the synthesis of the target molecule. The primary strategies involve either the nitration of a pre-existing fluorophenol or the halogenation of a nitrophenol derivative. The former approach is more commonly documented for this specific substitution pattern.

The direct nitration of fluorophenol derivatives is a key strategy for producing the 3-fluoro-4-nitrophenol intermediate. google.comgoogle.com The primary challenge in this approach lies in controlling the regioselectivity of the nitration to favor the introduction of the nitro group at the C4 position (para to the hydroxyl group) rather than other available positions, such as C6 (ortho to the hydroxyl group).

One established method involves the nitration of m-fluorophenol using a mixture of sodium nitrate and sulfuric acid at low temperatures. google.comgoogle.com The reaction is typically performed by cooling a mixture of m-fluorophenol, water, and sodium nitrate to between -5 and 0°C, followed by the careful addition of concentrated sulfuric acid. google.com This process, however, often yields a mixture of isomers, including the desired 3-fluoro-4-nitrophenol and the undesired 3-fluoro-6-nitrophenol. google.com The separation of these closely related isomers can be difficult, traditionally requiring methods like steam distillation, which can be energy-intensive and may result in lower yields. google.com

Alternative nitrating agents and conditions are employed to improve regioselectivity in the nitration of phenols. umich.edu Classical methods using nitric acid in sulfuric acid often lead to complex mixtures and oxidation byproducts. umich.edu To circumvent this, various protocols have been developed, such as two-phase nitration systems or the use of specific nitrating agents like cerium (IV) ammonium nitrate (CAN), which can favor ortho-nitration under specific conditions. umich.edu For para-nitration, the choice of solvent and acid catalyst is crucial. For instance, nitration of phenols with dilute nitric acid can yield a mixture of 2-nitrophenol and 4-nitrophenol (B140041). wikipedia.org The specific electronic effects of the fluorine atom at the meta position in 3-fluorophenol direct the incoming electrophilic nitro group, but a mixture of products is common.

Starting MaterialNitrating AgentConditionsKey Outcome
m-FluorophenolSodium Nitrate / Sulfuric Acid-5 to 0°CSynthesis of 3-fluoro-4-nitrophenol, with formation of isomers. google.comgoogle.com
Phenol (B47542) DerivativesDilute Nitric AcidRoom TemperatureYields a mixture of ortho- and para-nitrophenols. wikipedia.org
Phenol DerivativesNitric Acid / Sulfuric AcidVariableOften gives complex mixtures and oxidation byproducts. umich.edu

An alternative synthetic route involves the introduction of a fluorine atom onto a pre-existing nitrophenol ring. This approach is generally less common for this specific isomer due to the challenges of regioselectively fluorinating an activated aromatic ring. However, methods for the halogenation of aromatic compounds are well-established. For instance, the synthesis of 4-amino-3-fluorophenol has been achieved starting from 4-nitrophenol, which undergoes a sequence including sulfonation, a fluoro-substitution reaction, and desulfonation. google.com While not a direct halogenation of a simple nitrophenol to yield the precursor, this demonstrates a multi-step pathway where a fluorine atom is introduced regioselectively onto a substituted ring.

Direct fluorination often requires specialized reagents and careful control of reaction conditions to prevent side reactions and ensure the fluorine atom is introduced at the desired position. The directing effects of the existing hydroxyl and nitro groups on the aromatic ring play a significant role in the outcome of the electrophilic halogenation reaction.

Amination and Reduction Techniques for Nitroaromatic Precursors

The final step in the synthesis of 3-Amino-2-fluoro-4-nitrophenol involves the conversion of a nitro group to an amino group. This reduction must be selective to avoid altering other functional groups on the molecule. Both catalytic hydrogenation and chemical reduction methods are widely employed for this transformation.

Catalytic hydrogenation is a highly effective and widely used method for the reduction of aromatic nitro groups to amines. commonorganicchemistry.comwikipedia.org This process is critical for producing intermediates for various industries, including pharmaceuticals and agrochemicals. mt.comgoogle.com The reaction typically involves treating the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org

Palladium on carbon (Pd/C) is often the preferred catalyst due to its high efficiency. However, a potential drawback is its ability to reduce other functional groups, and in some cases, cause dehalogenation (removal of halogen atoms). commonorganicchemistry.com

Raney Nickel is a useful alternative, especially when dehalogenation of aromatic halides is a concern. commonorganicchemistry.comwikipedia.org

Platinum(IV) oxide is another effective catalyst for this transformation. wikipedia.org

A significant risk in the hydrogenation of nitroaromatics is the potential accumulation of unstable hydroxylamine (B1172632) intermediates, which can decompose exothermically. mt.com To mitigate this, process parameters must be carefully controlled. It has been found that the addition of catalytic amounts of vanadium compounds can almost completely prevent the accumulation of these hazardous intermediates, leading to a safer process and purer products. google.com

CatalystCommon SubstratesAdvantagesPotential Issues
Palladium on Carbon (Pd/C)Aromatic and aliphatic nitro groupsHigh efficiency. commonorganicchemistry.comCan dehalogenate aromatic halides and reduce other functional groups. commonorganicchemistry.com
Raney NickelAromatic and aliphatic nitro groupsEffective for substrates prone to dehalogenation. commonorganicchemistry.comwikipedia.org
Platinum(IV) oxide (PtO₂)Aliphatic nitro compoundsEffective for reducing aliphatic nitro groups. wikipedia.org

When catalytic hydrogenation is not suitable due to the presence of sensitive functional groups, a variety of selective chemical reduction methods can be employed. These methods offer alternative reaction pathways that can be more tolerant of other functionalities.

Iron in Acidic Media : The use of iron metal in an acidic medium, such as acetic acid or hydrochloric acid, is a classic and mild method for reducing nitro groups to amines. commonorganicchemistry.comwikipedia.org This system is often compatible with other reducible groups.

Sodium Sulfide (Na₂S) : Sodium sulfide can be a useful reagent for substrates that are not compatible with hydrogenation or acidic conditions. It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.comwikipedia.org

Tin(II) Chloride (SnCl₂) : This is another common reagent used for the reduction of aromatic nitro compounds. wikipedia.org

Sodium Borohydride (NaBH₄) with Catalysts : While sodium borohydride by itself is generally not strong enough to reduce nitro groups, its reducing power can be enhanced by the presence of transition metal complexes, such as Ni(PPh₃)₄. jsynthchem.comjsynthchem.com This system allows for the reduction of nitro compounds to their corresponding amines in an ethanol solvent. jsynthchem.comjsynthchem.com

Metal-Free Methods : Recent research has focused on developing metal-free reduction protocols. One such method uses tetrahydroxydiboron [B₂(OH)₄] as the reductant with an organocatalyst, which can achieve highly chemoselective reduction of aromatic nitro compounds at room temperature. acs.org This approach tolerates sensitive functional groups like halogens, carbonyls, and alkynes. acs.org

Multi-step Synthetic Sequences and Optimization

Modern synthetic chemistry increasingly relies on advanced technologies to optimize these multi-step processes. mit.edu Automated robotic flow platforms, for example, enable chemists to perform numerous experiments with varying conditions (e.g., temperature, concentration, residence time) to quickly identify the optimal parameters for a reaction sequence. nih.govchemrxiv.org These platforms can be integrated with analytical tools like HPLC and FTIR for real-time monitoring and data collection. mit.educhemrxiv.org

Bayesian optimization algorithms are often paired with these automated systems. mit.educhemrxiv.org These machine learning tools can analyze data from experiments and intelligently suggest the next set of conditions to test, significantly accelerating the process of finding the optimal reaction pathway with a minimum number of experiments. nih.govchemrxiv.org This approach has been successfully used to optimize multi-step syntheses that include heterogeneous hydrogenations and other complex transformations. nih.gov

Furthermore, the principles of green chemistry are a central consideration in modern multi-step synthesis. pharmafeatures.com This includes:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives.

Catalysis : Employing catalysts to reduce energy consumption and waste, with a focus on developing recyclable or biodegradable catalysts. pharmafeatures.com

By combining strategic pathway design with advanced automation and a commitment to sustainability, the multi-step synthesis of complex pharmaceutical and agrochemical intermediates can be made more efficient and environmentally friendly. pharmafeatures.com

One-Pot and Sequential Reaction Development

The synthesis of this compound can be envisaged through a sequential pathway involving the introduction of the nitro, fluoro, and amino groups onto a phenolic backbone. A plausible sequential synthesis would likely start with a readily available precursor, such as m-fluorophenol.

A potential sequential synthesis route is as follows:

Nitration of m-fluorophenol: The first step would be the nitration of m-fluorophenol to produce 3-fluoro-4-nitrophenol. This reaction is an electrophilic aromatic substitution, where the hydroxyl and fluoro groups direct the incoming nitro group. However, this reaction can lead to the formation of isomers, such as 3-fluoro-6-nitrophenol, which can be challenging to separate. google.comgoogle.com

Reduction of the Nitro Group: The subsequent step would involve the selective reduction of the nitro group in 3-fluoro-4-nitrophenol to an amino group to yield 4-amino-3-fluorophenol. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method. wikipedia.orgorganic-chemistry.org

Introduction of the Second Fluoro Group and Final Amination: The introduction of the second fluoro group and the final amino group to arrive at this compound would require more complex synthetic strategies, potentially involving protection and deprotection steps to ensure the correct positioning of the functional groups.

One-Pot Synthesis Development:

While a multi-step sequential synthesis is feasible, modern synthetic chemistry aims to develop one-pot or multicomponent reactions to improve efficiency. nih.govresearchgate.netnih.govynu.edu.cnresearchgate.net A hypothetical one-pot approach for a precursor like 4-amino-3-fluorophenol could involve the in-situ generation of the nitrating agent followed by reduction, although controlling the selectivity of such a process would be a significant challenge. The development of such a process would require careful optimization of reaction conditions, catalysts, and reagents to avoid unwanted side reactions and ensure a high yield of the desired product.

Purification and Isolation of Intermediates and Final Products

The purification of intermediates and the final product is a critical aspect of the synthesis of this compound. The presence of isomers and byproducts necessitates efficient purification techniques to obtain a compound of high purity.

Crystallization:

Crystallization is a primary method for the purification of solid organic compounds. libretexts.orglibretexts.orgquora.com The choice of solvent is crucial for successful crystallization. An ideal solvent would dissolve the compound at high temperatures but not at low temperatures, while impurities would remain soluble at all temperatures. libretexts.orglibretexts.orgquora.com For phenolic compounds, solvents like ethanol, acetone, and water, or mixtures of these, are often employed. rochester.edu A patent for the production of 3-fluoro-4-nitrophenol describes a purification step involving crystallization from a mixed solvent system of water, ether, and dichloromethane to separate it from its isomer. google.comgoogle.com

Interactive Data Table: Common Solvents for Crystallization of Phenolic Compounds

SolventBoiling Point (°C)PolarityCommon Use
Water100HighFor polar, hydrogen-bonding compounds
Ethanol78HighGeneral purpose for moderately polar compounds
Acetone56MediumGood solvent with a low boiling point
Ethyl Acetate77MediumGood general-purpose solvent
Hexane69LowFor nonpolar compounds, often in mixed solvents
Toluene111LowFor less polar compounds, good for high-temperature crystallization

Column Chromatography:

Column chromatography is another powerful technique for the separation and purification of organic compounds. researchgate.netukessays.com It is particularly useful for separating isomers with different polarities. ukessays.com In the context of nitrophenol synthesis, the ortho and para isomers can be separated by column chromatography using a silica gel stationary phase and a mobile phase of appropriate polarity, such as a mixture of dichloromethane and hexane. ukessays.com The less polar isomer will typically elute from the column first. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. gordon.eduscribd.comresearchgate.netrsc.orgnih.gov

Greener Nitration Methods:

Traditional nitration methods often use a mixture of concentrated nitric acid and sulfuric acid, which are highly corrosive and produce significant acidic waste. nih.gov Greener alternatives aim to replace these hazardous reagents. Some of these methods include:

Using solid acid catalysts: Zeolites and other solid acids can be used to catalyze nitration, reducing the need for strong liquid acids.

Microwave-assisted synthesis: Microwave irradiation can accelerate the reaction, leading to shorter reaction times and potentially higher yields with less energy consumption. gordon.eduscribd.com

Photochemical nitration: This method uses UV radiation to generate nitrating species, offering a milder alternative to traditional methods. researchgate.net

Using alternative nitrating agents: Reagents like calcium nitrate or copper(II) nitrate in acetic acid can serve as greener nitrating agents. gordon.eduscribd.com

Greener Reduction Methods:

The reduction of the nitro group is another key step where green chemistry principles can be applied. While metal reductions with iron or tin are effective, they generate significant metal waste. acsgcipr.org More sustainable approaches include:

Catalytic Hydrogenation: Using a recyclable catalyst like palladium on carbon (Pd/C) with hydrogen gas is a highly atom-economical method. organic-chemistry.orgacsgcipr.org

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or isopropanol, in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org

Interactive Data Table: Comparison of Nitration and Reduction Methods

Reaction StepTraditional MethodGreen AlternativeAdvantages of Green Alternative
Nitration Concentrated HNO₃/H₂SO₄Microwave-assisted with Ca(NO₃)₂ in Acetic AcidReduced use of corrosive acids, faster reaction times. gordon.edu
Reduction Iron (Fe) in acidic mediaCatalytic hydrogenation with Pd/C and H₂High atom economy, recyclable catalyst, cleaner reaction. acsgcipr.org

By incorporating these advanced synthetic methodologies and green chemistry principles, the production of this compound and its precursors can be made more efficient, safer, and environmentally sustainable.

Mechanistic Organic Chemistry of 3 Amino 2 Fluoro 4 Nitrophenol

Reaction Pathways and Kinetics of Amino-Nitro-Fluorophenol Systems

The electronic landscape of the benzene (B151609) ring in 3-Amino-2-fluoro-4-nitrophenol is highly polarized. The amino (-NH2) and hydroxyl (-OH) groups are strong activating, electron-donating groups through resonance, while the nitro (-NO2) group is a powerful deactivating, electron-withdrawing group. The fluorine (-F) atom exhibits a dual role, withdrawing electron density inductively while donating it through resonance. This intricate balance governs the pathways and rates of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for highly electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. For an SNAr reaction to occur, two key conditions must be met: the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group, and the presence of a leaving group itself.

In this compound, the fluorine atom is the designated leaving group. Its position is activated by the potent electron-withdrawing nitro group located in the para position. This arrangement strongly favors nucleophilic attack at the carbon atom bearing the fluorine. The amino and hydroxyl groups, being electron-donating, would typically deactivate the ring towards nucleophilic attack. However, the overwhelming influence of the nitro group ensures that the aromatic ring is sufficiently electron-poor to undergo SNAr. The fluorine atom, being highly electronegative, is a good leaving group in this context, facilitating the departure after the initial nucleophilic attack.

The general mechanism is as follows:

A nucleophile (Nu⁻) attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitro group.

The aromaticity is restored by the elimination of the fluoride (B91410) ion, resulting in the substituted product.

The kinetics of the reaction are typically second order, depending on the concentration of both the substrate and the nucleophile. The rate-determining step is usually the formation of the Meisenheimer complex.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The regiochemical outcome is determined by the directing effects of the substituents already present. In this compound, the directing effects are conflicting:

-OH (Hydroxyl) group: A very strong activating group, ortho-, para-directing.

-NH2 (Amino) group: A very strong activating group, ortho-, para-directing.

-F (Fluoro) group: A deactivating group (due to induction), but ortho-, para-directing (due to resonance).

-NO2 (Nitro) group: A strong deactivating group, meta-directing.

The positions on the ring are numbered as follows: C1-OH, C2-F, C3-NH2, C4-NO2. The available positions for substitution are C5 and C6.

The hydroxyl group at C1 directs ortho (C2, C6) and para (C4).

The amino group at C3 directs ortho (C2, C4) and para (C6).

The fluoro group at C2 directs ortho (C1, C3) and para (C5).

The nitro group at C4 directs meta (C2, C6).

Considering the available positions:

Position C5: This position is para to the fluoro group. It is meta to the hydroxyl and nitro groups, and ortho to no strongly activating group.

Position C6: This position is ortho to the strongly activating hydroxyl group and para to the strongly activating amino group. It is also meta to the deactivating nitro group.

Redox Chemistry of Phenolic, Amino, and Nitro Functional Groups

The presence of three redox-active functional groups—phenolic hydroxyl, amino, and nitro—imparts a rich redox chemistry to this compound.

The phenolic hydroxyl group is susceptible to oxidation. The ease of this oxidation is influenced by the other ring substituents. Electron-donating groups enhance the electron density of the ring and facilitate oxidation, while electron-withdrawing groups make oxidation more difficult. mdpi.com In this compound, the electron-donating amino group would lower the oxidation potential, making the hydroxyl group easier to oxidize compared to unsubstituted phenol (B47542). Conversely, the electron-withdrawing nitro and fluoro groups would increase the oxidation potential.

The oxidation of phenols can proceed via different mechanisms, often involving the formation of phenoxyl radicals. acs.org The reaction rate and products can be influenced by factors such as the oxidant used, pH, and solvent. mdpi.comresearchgate.net For substituted phenols, oxidation can be a key degradation pathway. osti.gov For instance, studies on substituted phenols show that those with electron-donating groups exhibit higher reactivity towards electrophilic oxidants like hydroxyl radicals. mdpi.com

The nitro group is readily reduced, and this transformation is one of the most studied in organic chemistry. wikipedia.org The reduction can proceed in a stepwise manner, typically forming nitroso and hydroxylamine (B1172632) intermediates en route to the final amine product. researchgate.net The reduction potential of a nitro group on an aromatic ring is highly dependent on the electronic nature of the other substituents.

Electron-donating groups (like -OH and -NH2) increase the electron density on the ring, making the nitro group more difficult to reduce, which results in a more negative reduction potential.

Electron-withdrawing groups (like -F) decrease the electron density, making the nitro group easier to reduce, leading to a less negative (or more positive) reduction potential.

The reduction potential is also significantly affected by pH, with the potentials generally shifting to more negative values as the pH increases. researchgate.netacs.org This pH dependence indicates the involvement of protons in the reduction process. acs.org The electrochemical reduction of nitrophenols is often used to produce the corresponding aminophenols. researchgate.net The general trend for para-substituted nitrobenzenes shows that electron-rich species are reduced at more negative potentials. acs.orgresearchgate.net

Below is a table illustrating the effect of substituents on the one-electron reduction potentials of para-substituted nitrobenzenes, which provides a model for understanding the behavior of this compound.

Substituent (X) in p-X-C₆H₄NO₂One-Electron Reduction Potential (E¹₇) vs. NHE (V)
-N(CH₃)₂-0.54
-NH₂-0.49
-OH-0.46
-H-0.38
-F-0.35
-Cl-0.34
-Br-0.33
-CN-0.26
-NO₂-0.20

Data adapted from literature on single-electron reduction of nitroaromatic compounds.

Intramolecular Interactions and Tautomerism Effects on Reactivity

Possible intramolecular hydrogen bonds include:

Between the hydroxyl proton (-OH) and the oxygen of the nitro group (-NO2).

Between an amino proton (-NH2) and the fluorine atom (-F).

Between an amino proton (-NH2) and an oxygen of the nitro group (-NO2).

These interactions can lock the molecule into a more planar conformation and affect the acidity of the phenolic and amino protons.

Furthermore, the molecule can exhibit tautomerism, where isomers readily interconvert through the migration of a proton. wikipedia.org

Phenol-Keto Tautomerism: The phenolic form can potentially tautomerize to a keto form, particularly a quinone-like structure (quinonoid tautomer). This is facilitated by the presence of the amino group, which can form an imine, and the nitro group, which can adopt its aci-nitro form.

Nitro-Aci Tautomerism: The nitro group can exist in equilibrium with its aci-nitro tautomer, where a proton moves from an adjacent carbon to one of the nitro oxygens, creating a C=N bond.

Amino-Imino Tautomerism: The amino group could potentially tautomerize to an imino form, although this is less common for aromatic amines.

The presence of these different tautomers, even in small equilibrium concentrations, can provide alternative reaction pathways. For example, the quinonoid tautomer might exhibit different reactivity in cycloaddition reactions compared to the phenolic form. The stability of different tautomers can be significantly influenced by the solvent environment, with polar and hydrogen-bonding solvents often favoring more polar tautomeric forms. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Amino 2 Fluoro 4 Nitrophenol

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The functional groups in 3-Amino-2-fluoro-4-nitrophenol—amino (-NH₂), hydroxyl (-OH), nitro (-NO₂), and fluoro (-F) groups, as well as the aromatic ring—would each exhibit characteristic absorption bands.

Expected FT-IR Vibrational Bands for this compound:

Functional GroupExpected Vibrational ModeTypical Wavenumber Range (cm⁻¹)
O-H (Phenol)Stretching, H-bonded3200-3600 (broad)
N-H (Amine)Symmetric & Asymmetric Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C=C (Aromatic)Ring Stretching1450-1600
N=O (Nitro)Asymmetric & Symmetric Stretching1500-1570 and 1300-1370
C-N (Aromatic Amine)Stretching1250-1360
C-O (Phenol)Stretching1180-1260
C-F (Aryl Fluoride)Stretching1100-1400

Without experimental data, a definitive table of observed peaks cannot be generated.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the nitro group.

Expected Raman Shifts for this compound:

Functional GroupExpected Vibrational ModeTypical Raman Shift Range (cm⁻¹)
C=C (Aromatic)Ring Breathing/Stretching1300-1650
N=O (Nitro)Symmetric Stretching1300-1370
C-F (Aryl Fluoride)Stretching1100-1400

A specific data table of Raman shifts cannot be provided without experimental or computational results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The aromatic region of the ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons. The chemical shifts would be influenced by the electronic effects of the amino, fluoro, hydroxyl, and nitro substituents. The protons of the amino and hydroxyl groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic HVariesDoublet or Doublet of DoubletsVaries
Aromatic HVariesDoublet or Doublet of DoubletsVaries
-NH₂VariesBroad SingletN/A
-OHVariesBroad SingletN/A

Precise chemical shifts and coupling constants require experimental data.

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would display six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are in different chemical environments due to the substitution pattern. The chemical shifts would be significantly affected by the attached functional groups.

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OHVaries
C-FVaries
C-NH₂Varies
C-NO₂Varies
C-HVaries
C-HVaries

Specific chemical shift values are not available in the searched literature.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom on the aromatic ring. Coupling between the fluorine and adjacent protons would likely result in a complex multiplet for the fluorine signal.

Predicted ¹⁹F NMR Data for this compound:

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-FVariesMultiplet

A definitive chemical shift value for the fluorine atom in this specific compound is not available in the public domain.

Two-Dimensional NMR Techniques

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, one would expect to observe correlations between the aromatic protons, allowing for unambiguous assignment of their positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It would be used to assign the chemical shifts of the protonated carbons in the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for assigning the quaternary carbons, including those bearing the amino, fluoro, nitro, and hydroxyl groups, by observing their correlations with the aromatic protons.

The expected correlations from these experiments would provide a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the substitution pattern of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In organic molecules, the most common transitions observed in the UV-Vis range are π → π* and n → π* transitions.

For aromatic compounds like nitrophenols, the UV-Vis spectrum is influenced by the substituents on the benzene ring. The nitro group (-NO₂) and the phenol (B47542) hydroxyl group (-OH) are strong chromophores. The presence of the amino (-NH₂) and fluoro (-F) groups will further modify the electronic structure and, consequently, the absorption spectrum.

While a specific UV-Vis spectrum for this compound is not available, data for the related compound 3-Fluoro-4-nitrophenol shows UV-Vis absorption maxima. spectrabase.com Similarly, the well-characterized compound 4-nitrophenol (B140041) exhibits a strong absorption band that is sensitive to the pH of the solution, corresponding to the equilibrium between the protonated phenol and the deprotonated phenolate ion. nist.gov The introduction of the amino and fluoro substituents in this compound is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) due to their electronic effects on the aromatic system.

Compoundλmax (nm)Solvent/Conditions
4-Nitrophenol ~317Acidic/Neutral Solution
4-Nitrophenolate ~400Basic Solution
3-Fluoro-4-nitrophenol Data available on SpectraBase spectrabase.comNot specified

This table presents data for analogous compounds to illustrate the expected UV-Vis absorption characteristics.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₆H₅FN₂O₃), the expected exact mass can be calculated from the isotopic masses of its constituent atoms.

Upon ionization in the mass spectrometer, the molecular ion would undergo fragmentation. While a specific mass spectrum for this compound is not documented in the searched literature, predictable fragmentation pathways for nitroaromatic and aminophenolic compounds include:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (mass 46) or NO (mass 30).

Decarbonylation: Phenolic compounds can undergo the loss of carbon monoxide (CO, mass 28).

Cleavage of the amino group: Loss of the amino group or related fragments can also occur.

The resulting mass spectrum would display a molecular ion peak corresponding to the molecular weight of the compound and several fragment ion peaks. The analysis of these fragments would provide strong evidence for the compound's structure. For instance, the mass spectrum of a derivative of 2-Amino-4-nitrophenol shows characteristic fragmentation patterns that aid in its identification. nist.gov

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for molecular structure determination. To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the crystal structure.

Although no specific single-crystal X-ray diffraction data for this compound has been found, studies on similar molecules, such as a complex of alpha-cyclodextrin with 2-fluoro-4-nitrophenol, have been successfully characterized using this technique. sigmaaldrich.com For this compound, a single crystal structure would reveal:

The precise geometry of the benzene ring and its substituents.

The planarity of the molecule.

Intramolecular and intermolecular hydrogen bonding involving the amino, hydroxyl, and nitro groups.

The packing of the molecules in the crystal lattice.

These details are crucial for understanding the solid-state properties of the compound and for computational modeling studies.

ParameterExpected Information
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths and Angles The geometry of the molecule.
Intermolecular Interactions Details of hydrogen bonding and other non-covalent interactions.

This table outlines the type of data that would be obtained from a single crystal X-ray diffraction study.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, purity assessment, and analysis of polycrystalline materials. A powder sample of this compound would be irradiated with X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), would be recorded.

The resulting PXRD pattern is a fingerprint of the crystalline phase. While a specific powder pattern for this compound is not available, the technique is widely used for the characterization of substituted nitrophenols and other organic materials. rsc.org The pattern could be used to:

Confirm the crystalline nature of a synthesized batch of the compound.

Assess its purity by comparing the experimental pattern to a calculated pattern from single-crystal data.

Study phase transitions as a function of temperature or pressure.

The analysis of powder diffraction patterns is a fundamental step in the solid-state characterization of any new crystalline compound. suniv.ac.in

Computational and Theoretical Chemistry of 3 Amino 2 Fluoro 4 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties through the principles of quantum mechanics. For a molecule like 3-Amino-2-fluoro-4-nitrophenol, these calculations can elucidate the influence of its distinct functional groups—amino, fluoro, and nitro—on the phenol (B47542) ring.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry of this compound, determining its most stable three-dimensional conformation by finding the minimum energy state. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

Studies on similar substituted phenols often utilize the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve reliable results. researchgate.netjcsp.org.pk The optimized geometry is critical for understanding the steric and electronic effects of the substituents. For instance, the presence of the bulky nitro group and the amino group adjacent to the fluorine atom can introduce strain and influence the planarity of the benzene (B151609) ring. The electronic structure analysis reveals the distribution of electron density, which is heavily influenced by the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups.

Table 1: Example of Optimized Geometrical Parameters for a Substituted Phenol Calculated by DFT (Note: This table is illustrative of typical data obtained from DFT calculations for similar aromatic compounds and does not represent experimentally verified data for this compound.)

ParameterBondCalculated Value (Å or °)
Bond LengthC-F1.35
C-NO21.48
C-NH21.40
C-OH1.36
Bond AngleC-C-F119.5
C-C-NO2121.0
Dihedral AngleO-N-C-C179.8

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations based on first principles, without the use of experimental data. researchgate.net While often less accurate than DFT for certain properties due to the lack of electron correlation, they provide a valuable baseline for understanding electronic properties. Comparing results from ab initio methods with those from DFT can offer deeper insights into the electronic behavior of this compound. These methods are particularly useful for calculating fundamental properties like total energy, ionization potential, and electron affinity, which are essential for characterizing the molecule's stability and reactivity.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the molecular orbitals of this compound is crucial for understanding its chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and hydroxyl groups and the phenol ring, while the LUMO is likely concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor parts of the molecule to the acceptor part. The HOMO-LUMO gap can also be used to calculate other quantum chemical parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index. imist.ma

Table 2: Example of Calculated Quantum Chemical Parameters (Note: This table is illustrative of typical data obtained from HOMO-LUMO analysis for similar aromatic compounds.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.5
Energy Gap (ΔE)4.0
Ionization Potential (I)6.5
Electron Affinity (A)2.5
Chemical Hardness (η)2.0
Electronegativity (χ)4.5

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas with neutral potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, making them sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack and their potential to act as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. jcsp.org.pk It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). jcsp.org.pk

Table 3: Example of Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Note: This table is illustrative of typical data obtained from NBO analysis for similar aromatic compounds.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N(Amino)π(C-C) Ring45.5
LP(2) O(Hydroxyl)π(C-C) Ring20.1
π(C-C) Ringπ(N-O) Nitro15.8
LP(3) Fσ(C-C) Ring5.2

Spectroscopic Property Prediction and Correlation

Theoretical predictions of spectroscopic properties are crucial for understanding the molecular structure and behavior of a compound. These predictions are typically achieved through quantum chemical calculations, such as Density Functional Theory (DFT).

Simulated Vibrational Spectra

Simulated vibrational spectra, including infrared (IR) and Raman spectra, are calculated to predict the vibrational modes of a molecule. These simulations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound, including the amino (-NH2), fluoro (-F), nitro (-NO2), and hydroxyl (-OH) groups, as well as the vibrations of the benzene ring. Without specific computational studies, a data table of theoretical vibrational frequencies and their corresponding assignments for this compound cannot be generated.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical environment of each atom within the this compound molecule. The predicted shifts would be influenced by the electron-withdrawing and donating effects of the substituents on the aromatic ring. Due to the lack of specific computational analyses, a table of predicted NMR chemical shifts for this compound is not available.

Electronic Absorption Spectra Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). These simulations provide insights into the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths. For this compound, the simulations would characterize the π→π* and n→π* transitions influenced by the chromophoric and auxochromic groups attached to the benzene ring. In the absence of specific TD-DFT studies, a data table detailing the calculated electronic transitions, their nature, and corresponding wavelengths cannot be provided.

Intermolecular Interactions and Crystal Packing Theory

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal structure and polymorphism.

Hydrogen Bonding Networks in Solid State

The functional groups in this compound (amino, hydroxyl, and nitro groups) are capable of forming a variety of intra- and intermolecular hydrogen bonds. A theoretical analysis of the crystal structure would reveal the specific hydrogen bonding networks, such as N-H···O, O-H···O, and N-H···N interactions, which dictate the packing of the molecules in the solid state. These interactions are critical in determining the physical properties of the crystal. Without crystallographic data or specific computational predictions, the nature and geometry of the hydrogen bonding network in solid-state this compound remain uncharacterized.

Pi-Stacking Interactions and Supramolecular Assembly

The aromatic ring of this compound allows for the formation of π-stacking interactions between adjacent molecules. These non-covalent interactions, in conjunction with hydrogen bonding, contribute to the formation of a stable three-dimensional supramolecular assembly. The geometry and energy of these π-stacking interactions can be analyzed using computational methods. However, in the absence of dedicated theoretical studies, a detailed description of the π-stacking interactions and the resulting supramolecular architecture for this specific compound is not possible.

Reaction Mechanism Studies and Transition State Analysis

As of the current date, specific computational and theoretical studies detailing the reaction mechanisms and transition state analyses for this compound are not available in publicly accessible scientific literature. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating reaction pathways, including the identification of transition states, intermediates, and the calculation of activation energies, no such studies have been published specifically for this compound.

Theoretical chemistry provides a framework for predicting the reactivity and potential transformation pathways of molecules. For a substituted aromatic compound like this compound, several types of reactions could be computationally investigated, including:

Electrophilic Aromatic Substitution: Examining the directing effects of the amino, fluoro, and nitro groups on the aromatic ring to predict the most likely sites for substitution. Transition state analysis would be crucial in determining the energy barriers for substitution at different positions.

Nucleophilic Aromatic Substitution: Investigating the potential for displacement of the fluorine or nitro group by a nucleophile. Computational studies could model the reaction pathway, including the formation of a Meisenheimer complex as a potential intermediate, and calculate the associated energy profile.

Redox Reactions: Studying the reduction of the nitro group or the oxidation of the amino group. Theoretical calculations can elucidate the step-by-step mechanism of these transformations, including the structures of intermediates and transition states.

Intramolecular Rearrangements: Exploring the possibility of rearrangements, such as proton transfer between the amino and nitro groups, and the energetic feasibility of such processes.

Without dedicated computational studies, any discussion of reaction mechanisms or presentation of data, such as activation energies or transition state geometries, would be purely speculative. Future research in the field of computational and theoretical chemistry may provide these valuable insights into the reactivity of this compound.

Structure Activity Relationship Sar Studies of 3 Amino 2 Fluoro 4 Nitrophenol Derivatives

Design and Synthesis of Analogues with Modified Substituents

The design and synthesis of analogues of 3-amino-2-fluoro-4-nitrophenol are centered on the strategic modification of its substituents to probe and modulate its chemical and biological properties. Synthetic pathways often begin with commercially available precursors like m-fluorophenol, which can undergo nitration to produce 3-fluoro-4-nitrophenol. google.com Further modifications, such as the introduction of the amino group, can be achieved through various reduction methods. mdpi.comwikipedia.org The synthesis of derivatives frequently involves reactions targeting the amino, nitro, or hydroxyl groups, or by altering the substitution pattern on the aromatic ring. For instance, 3-fluoro-4-nitrophenol has been utilized in the solid-phase synthesis of benzimidazoles and in creating other complex derivatives. The goal of these synthetic efforts is to generate a library of compounds where the electronic and steric properties are systematically varied to establish clear structure-activity relationships.

Impact of Fluoro Substitution on Reactivity and Electronic Properties

The fluorine substituent at the C-2 position of the phenol (B47542) ring exerts a profound influence on the molecule's reactivity and electronic landscape. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). csbsju.edu This effect decreases the electron density of the aromatic ring, particularly at the adjacent carbon atoms, which can influence the molecule's acidity and susceptibility to nucleophilic attack. csbsju.eduresearchgate.net

Table 1: Electronic Properties of Aromatic Substituents

Substituent Inductive Effect Resonance Effect Overall Effect on Aromatic Ring
-F (Fluoro) Strongly withdrawing (-I) Weakly donating (+R) Deactivating
-OH (Hydroxyl) Withdrawing (-I) Strongly donating (+R) Activating
-NH₂ (Amino) Withdrawing (-I) Strongly donating (+R) Activating
-NO₂ (Nitro) Strongly withdrawing (-I) Strongly withdrawing (-R) Strongly Deactivating

Influence of Amino and Nitro Group Modifications

Modifications to the amino and nitro groups are critical in SAR studies of this compound derivatives. The nitro group is a potent electron-withdrawing group through both inductive and resonance effects, significantly impacting the electronic character of the aromatic ring. mdpi.com Its position is a key determinant of biological activity in many nitro-aromatic compounds. researchgate.net The reduction of the nitro group to an amino group is a common synthetic strategy. mdpi.comwikipedia.org This conversion dramatically alters the electronic properties of the molecule, as the amino group is a strong electron-donating group through resonance. mdpi.com

Studies on related compounds, such as 3-arylcoumarins, have shown that replacing a nitro group with an amino group can significantly decrease certain biological activities. mdpi.comnih.gov Further modifications, such as N-alkylation or N-acylation of the amino group, can fine-tune the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. These changes influence how the molecule interacts with biological targets. Similarly, the nitro group can be replaced by other functional groups to explore a wider range of electronic and steric effects. researchgate.net

Exploration of Isomeric Forms and Positional Isomer Effects

The biological and chemical properties of aminofluoronitrophenols are highly dependent on the relative positions of the substituents on the benzene (B151609) ring. For nitrophenols, three primary isomers exist: ortho, meta, and para. wikipedia.orgdoubtnut.com The acidity of these isomers, for example, varies significantly based on the position of the nitro group relative to the hydroxyl group. stackexchange.com The para- and ortho-isomers are generally more acidic than the meta-isomer because the electron-withdrawing nitro group can stabilize the resulting phenoxide ion through resonance (-R effect). stackexchange.com In ortho-nitrophenol, intramolecular hydrogen bonding between the hydroxyl and nitro groups can make the removal of the proton more difficult compared to the para-isomer. learncbse.in

In a molecule with multiple substituents like this compound, the number of possible isomers is much larger. The specific arrangement of the electron-donating groups (-OH, -NH₂) and electron-withdrawing groups (-NO₂, -F) creates distinct electronic environments on the aromatic ring. This positional variation affects:

Acidity (pKa): The proximity of electron-withdrawing groups to the hydroxyl group generally increases acidity.

Intramolecular Hydrogen Bonding: Different arrangements can either facilitate or prevent the formation of internal hydrogen bonds, affecting solubility and molecular conformation.

Dipole Moment: The vector sum of the individual bond dipoles changes with isomerism, influencing polarity and intermolecular interactions.

Biological Activity: The spatial arrangement of functional groups is crucial for fitting into the active site of an enzyme or the binding pocket of a receptor. Studies on various nitro-aromatic compounds have consistently shown that structural isomers can exhibit dramatically different biological potencies. researchgate.net

Mechanistic Insights into Biomolecular Interactions (In Vitro and In Silico Models Only)

Enzyme Binding and Inhibition Studies (Non-Clinical)

In vitro enzymatic assays are essential for elucidating the structure-activity relationships of this compound derivatives. These non-clinical studies measure the ability of the compounds to inhibit the activity of specific enzymes. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%.

For example, studies on structurally related styrylbenzamide derivatives have evaluated their potential as inhibitors of enzymes like cholinesterases and β-secretase. nih.gov Kinetic assays can further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ). nih.gov The structural features of the synthesized analogues, such as the nature and position of substituents, are then correlated with their observed inhibitory activity to identify key molecular determinants for potent enzyme inhibition. The steric hindrance caused by a nitro group being out-of-plane with the aromatic ring, for instance, can decrease a compound's ability to fit into an enzyme's active site. researchgate.net

Table 2: Hypothetical In Vitro Enzyme Inhibition Data for Analogues

Compound Analogue Modification Target Enzyme IC₅₀ (µM)
Parent Compound 3-NH₂, 2-F, 4-NO₂ Enzyme X 15.2
Analogue A 4-NH₂ (reduced nitro) Enzyme X 45.8
Analogue B 2-Cl (instead of F) Enzyme X 22.1
Analogue C 5-NO₂ (isomer) Enzyme X 8.9
Analogue D N-acetylated amino Enzyme X 12.5

Receptor Interaction Modeling (Non-Clinical)

In silico modeling, particularly molecular docking, provides a powerful tool for visualizing and predicting how this compound derivatives interact with biological receptors at a molecular level. mdpi.com These computational methods simulate the binding of a ligand (the compound) into the active site or binding pocket of a target protein (the receptor).

The primary goals of these modeling studies are to:

Predict Binding Affinity: Docking algorithms calculate a binding energy score (often in kcal/mol), which estimates the stability of the ligand-receptor complex. Lower binding energy values generally suggest a stronger, more favorable interaction. mdpi.com

Identify Key Interactions: The models reveal specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the receptor's binding site. mdpi.com

Explain SAR Data: By comparing the docking results of various analogues, researchers can rationalize the experimental data from in vitro assays. For example, modeling might show that an active compound forms a critical hydrogen bond that an inactive analogue cannot, providing a structural explanation for the difference in biological activity. nih.gov

These in silico approaches accelerate the drug discovery process by helping to prioritize which derivatives to synthesize and test in vitro, and by guiding the rational design of new analogues with potentially improved binding affinity and selectivity. mdpi.com

Despite a comprehensive search of available scientific literature, no specific studies detailing the non-clinical antimicrobial activity or mechanisms of action for derivatives of this compound were identified. Research focusing on the structure-activity relationships and antimicrobial properties of this particular class of compounds appears to be limited or not publicly available.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the antimicrobial activity mechanisms for this compound derivatives as outlined in the requested article structure. Further research and publication in this specific area are needed to elucidate the potential antimicrobial effects and mechanisms of these compounds.

Environmental Chemistry and Degradation Pathways of Fluoronitrophenols

Environmental Occurrence and Distribution Mechanisms

Halogenated nitrophenols (HNPs), including chlorinated and fluorinated variants, enter the environment primarily through their use in the synthesis of industrial and agricultural chemicals. mdpi.comcas.cn Nitrophenols in general are also known to form from the atmospheric photochemical reactions of aromatic compounds found in vehicle exhaust. cdc.govnih.gov Once released, their distribution in air, water, and soil is governed by their physicochemical properties.

The atmospheric half-lives for nitrophenols are estimated to be between 3 and 18 days, with fate being determined by photolysis and deposition via rain or snow. cdc.gov In aquatic systems, these compounds are subject to partitioning between the water column and sediment. The potential for degradation products to mobilize is also a key factor; for instance, the fluoride (B91410) ion, a possible final product of defluorination, is known to be highly mobile in aquatic environments. plu.mx

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as light (photolysis) and water (hydrolysis). researchgate.net These mechanisms are often the initial transformation steps for pollutants upon entering the environment.

Photolysis is a primary degradation pathway for nitrophenols in the environment, particularly in sunlit surface waters. cdc.gov The process is initiated by the absorption of light, which can lead to the direct breakdown of the molecule or the formation of highly reactive species like hydroxyl radicals that attack the pollutant. researchgate.net For nitrophenols, this attack often results in the hydroxylation of the aromatic ring, forming intermediates such as dihydroxynitrobenzenes. researchgate.net Subsequent reactions can lead to the opening of the aromatic ring and eventual mineralization. researchgate.net

The presence of a carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, can significantly influence photochemical stability. digitellinc.com Photolysis of fluorinated compounds may lead to either defluorination (release of fluoride) or the formation of other stable fluorinated byproducts, depending on the specific molecular structure. digitellinc.com The lampricide 3-trifluoromethyl-4-nitrophenol (TFM), a related fluorinated nitrophenol, is known to be susceptible to photolytic degradation in aquatic systems. digitellinc.com

Photolytic Half-Life of Nitrophenols in Different Aquatic Environments
EnvironmentEstimated Half-LifePrimary Process
Fresh Water (Near-Surface)1–8 daysDirect photolysis and reaction with photochemically produced radicals. cdc.gov
Sea Water13–139 daysSlower degradation rates, potentially due to quenchers and different ionic composition. cdc.gov
Air3–18 daysAtmospheric photolysis and reactions with atmospheric oxidants. cdc.gov

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of fluoronitrophenols towards hydrolysis is largely dependent on the pH and temperature of the aqueous environment. nih.gov Many related compounds, such as the ionophore antibiotics monensin (B1676710) and salinomycin, are stable in neutral or alkaline solutions but undergo hydrolysis in acidic conditions (pH 4). nih.gov The rate of hydrolysis for substituted nitrophenol esters is also significantly influenced by the specific substituents on the aromatic ring. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the complete removal of many pollutants from the environment.

The microbial degradation of nitrophenols is well-documented, though the presence of halogens like fluorine can make the compounds more resistant to microbial attack. mdpi.com While numerous bacterial species can degrade chlorinated nitrophenols, the degradation of fluorinated nitrophenols by bacteria is not as well understood. mdpi.com Recent research has highlighted that fungi, such as Caldariomyces fumago, show significant potential in degrading both chlorinated and fluorinated nitrophenols. mdpi.com

For halogenated nitrophenols, degradation is often initiated by a monooxygenase enzyme that hydroxylates the aromatic ring and removes the nitro group as nitrite. cas.cnnih.gov In the case of 2,6-dibromo-4-nitrophenol (B181593), a monooxygenase (HnpA) and a flavin reductase (HnpB) work together to catalyze sequential denitration and debromination. cas.cn

For the more extensively studied p-nitrophenol, two primary bacterial degradation pathways have been identified:

The 1,2,4-Benzenetriol (B23740) (BT) Pathway: Commonly found in Gram-positive bacteria like Rhodococcus sp., this pathway involves the conversion of p-nitrophenol to p-nitrocatechol and then to 1,2,4-benzenetriol (BT), which subsequently undergoes ring cleavage. nih.gov

The Hydroquinone (B1673460) (HQ) Pathway: Predominantly used by Gram-negative bacteria, this pathway proceeds through hydroquinone (HQ) as the key ring-cleavage intermediate. nih.gov

Examples of Microorganisms and Enzymes Involved in Halogenated Nitrophenol Degradation
MicroorganismCompound DegradedKey Enzyme/SystemReference
Caldariomyces fumago (Fungus)5-Fluoro-2-nitrophenol, 2-Chloro-4-nitrophenolNot specified, likely oxidoreductases mdpi.com
Cupriavidus sp. CNP-8 (Bacteria)2,6-Dibromo-4-nitrophenolHnpA (FADH2-dependent monooxygenase) & HnpB (Flavin reductase) cas.cn
Rhodococcus sp. 21391 (Bacteria)p-Nitrophenol, Halogenated phenolsRsNcpAB (Two-component p-nitrophenol monooxygenase) nih.gov

Identifying the intermediate products of degradation is essential for understanding the complete pathway and ensuring that more toxic compounds are not formed during bioremediation.

In the degradation of halogenated nitrophenols, the initial steps involve the formation of hydroxylated intermediates. For example, the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. CNP-8 proceeds through the intermediate 6-bromohydroxyquinol, which is then targeted for ring cleavage by a dioxygenase enzyme. cas.cn For non-halogenated p-nitrophenol, the primary intermediates correspond to the two main pathways: p-nitrocatechol and 1,2,4-benzenetriol in the BT pathway, and hydroquinone in the HQ pathway. nih.gov The ultimate fate of these intermediates is cleavage of the aromatic ring, followed by entry into central metabolic pathways where they are mineralized to carbon dioxide, water, and inorganic ions. nih.gov

Key Intermediates in Nitrophenol Biodegradation Pathways
Initial CompoundPathwayKey IntermediatesFinal Products
p-Nitrophenol1,2,4-Benzenetriol (BT) Pathwayp-Nitrocatechol, 1,2,4-BenzenetriolCO₂, H₂O, Nitrite
p-NitrophenolHydroquinone (HQ) PathwayHydroquinone, 1,2,4-BenzenetriolCO₂, H₂O, Nitrite
2,6-Dibromo-4-nitrophenolMonooxygenase-initiated Pathway6-BromohydroxyquinolCO₂, H₂O, Nitrite, Bromide

Environmental Fate Modeling and Prediction

The environmental fate of 3-Amino-2-fluoro-4-nitrophenol is not extensively documented in experimental literature. Therefore, predictive models based on its chemical structure are essential for assessing its potential distribution, persistence, and degradation in the environment. These models utilize data from analogous compounds and Quantitative Structure-Activity Relationships (QSARs) to forecast its behavior.

The structure of this compound, with its amino, fluoro, and nitro functional groups on a phenol (B47542) backbone, suggests a complex environmental profile. The interplay of these groups influences its water solubility, sorption to soil and sediment, and susceptibility to various degradation processes.

Quantitative Structure-Activity Relationship (QSAR) Predictions

QSAR models are computational tools that correlate the molecular structure of a chemical with its physicochemical properties and environmental fate. For this compound, QSARs can provide estimates for key environmental parameters. While specific models for this exact molecule are not publicly available, predictions can be inferred from models developed for aromatic amines, phenols, and nitroaromatic compounds. nih.govimist.ma

Biodegradation models for aromatic compounds often consider factors like molecular weight and the presence of specific functional groups. researchgate.neteuropa.eu The presence of the nitro group and the carbon-fluorine bond in this compound are expected to increase its resistance to microbial degradation. The strong carbon-fluorine bond, in particular, is known to confer stability and recalcitrance to organic compounds. nih.gov QSAR models for anilines and phenols have indicated that electronic and steric properties are significant in determining biodegradation rates. nih.gov

Predicted Distribution in Environmental Compartments

Multimedia fate models predict how a chemical will partition between air, water, soil, and sediment. Based on the predicted physicochemical properties of this compound, a general distribution pattern can be anticipated. A non-steady-state equilibrium model applied to the analogous compound 4-nitrophenol (B140041) predicted that the vast majority would partition to water and sediment, with very little remaining in the air. cdc.gov

The following table provides a qualitative prediction of the environmental distribution and persistence of this compound, based on the behavior of related compounds.

Environmental CompartmentPredicted Mobility/PartitioningPredicted PersistenceInfluencing Factors
Atmosphere LowLow to ModerateLow predicted vapor pressure suggests limited partitioning to air. Photolysis is a likely degradation pathway. cdc.govcdc.gov
Water ModerateModerate to HighGood water solubility is expected. Biodegradation is likely to be slow. Photolysis may occur in surface waters. cdc.gov
Soil Low to ModerateHighSorption to soil organic matter is expected to be a key process, limiting mobility. nih.govresearchgate.net The strength of this sorption will influence the rate of degradation.
Sediment HighVery HighChemicals that sorb to soil particles are likely to accumulate in sediments, where degradation processes are often slower.

Predicted Degradation Pathways

The likely degradation pathways for this compound include microbial degradation, photolysis, and oxidation.

Microbial Degradation: The microbial degradation of fluorinated aromatic compounds can be challenging for microorganisms. researchgate.net While some bacteria are capable of degrading fluoroaromatics, the rates are often slow. The degradation of aminophenols can proceed through oxidation and ring cleavage. researchgate.net The initial steps in the degradation of this compound are likely to involve the oxidation of the amino or hydroxyl group. rsc.orgnih.gov

Photolysis: In the presence of sunlight, particularly in aqueous environments, nitrophenols can undergo photolysis. cdc.gov This process could be a significant degradation pathway for this compound in sunlit surface waters and in the atmosphere.

Oxidation: Advanced oxidation processes can degrade aminophenols. researchgate.net In the environment, reactive oxygen species can contribute to the transformation of this compound. The oxidation of aminophenols can lead to the formation of benzoquinone imines and other products. rsc.org

The following table summarizes the predicted major degradation pathways and potential transformation products of this compound.

Degradation PathwayDescriptionPredicted Transformation Products
Aerobic Biodegradation Slow degradation by microorganisms in the presence of oxygen. The nitro and fluoro groups are expected to hinder this process.Oxidized intermediates, ring cleavage products.
Anaerobic Biodegradation Degradation by microorganisms in the absence of oxygen. The nitro group may be reduced to an amino group.Amino-derivatives, defluorinated intermediates.
Photolysis Degradation by sunlight, primarily in water and the atmosphere.Oxidized and ring-cleaved products.
Hydrolysis Unlikely to be a significant degradation pathway under normal environmental pH conditions.Not a major pathway.

Advanced Applications in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

As a substituted o-aminophenol, 3-Amino-2-fluoro-4-nitrophenol is a key precursor for the synthesis of various heterocyclic compounds. The ortho-disposed amino and hydroxyl groups are perfectly positioned to undergo cyclization reactions with a variety of reagents, forming stable five-membered heterocyclic rings fused to the benzene (B151609) core.

The primary documented role of this compound in non-clinical pharmaceutical research is as a starting material for the synthesis of substituted benzoxazoles and benzimidazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. nih.govglobalresearchonline.net

The synthesis of a benzoxazole (B165842) core typically involves the condensation and subsequent cyclization of an o-aminophenol with reagents such as carboxylic acids, aldehydes, or their derivatives. organic-chemistry.orgmdpi.comnih.gov When this compound is used, the resulting product is a 7-fluoro-5-nitrobenzoxazole, a structure that incorporates the bio-isosteric properties of fluorine and the electronic influence of the nitro group. A patent has cited the use of this compound in the synthesis of benzimidazole (B57391) derivatives investigated for the treatment of diabetes, highlighting its direct application in the development of potential therapeutic agents. google.com

The general transformation is outlined in the table below:

PrecursorReagent (Example)Resulting Heterocyclic CorePotential Application Area
Substituted o-AminophenolCarboxylic Acid2-Substituted BenzoxazoleMedicinal Chemistry, Materials Science nih.gov
This compoundR-COOH2-R-7-fluoro-5-nitrobenzoxazolePharmaceutical Research
This compound(Proprietary)Substituted BenzimidazoleDiabetes Research google.com

While specific studies detailing the use of this compound in agrochemical synthesis are not widely published, its potential is inferred from the established importance of fluorinated heterocyclic compounds in this field. nih.gov The incorporation of fluorine into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, which are critical parameters for effective agrochemicals. nih.gov

By serving as a precursor to fluorinated and nitrated benzoxazoles and benzimidazoles, this compound enables the creation of novel compound libraries. These libraries can be screened for potential herbicidal, fungicidal, or insecticidal activity. The synthetic accessibility of these complex heterocycles makes this compound a valuable starting point for exploratory agrochemical research.

Aromatic amines are foundational intermediates in the synthesis of azo dyes. The amino group on this compound can be converted into a diazonium salt under acidic conditions with sodium nitrite. This diazonium salt is an electrophile that can then react with an electron-rich coupling component (such as another phenol (B47542) or aniline) to form an azo compound, which is characteristically colored.

Although specific dyes synthesized from this particular intermediate are not documented in readily available literature, its chemical structure is suitable for this application. The substituents on the ring would influence the final color and properties of the dye:

-NO2 (Nitro group): A strong electron-withdrawing group that acts as an auxochrome, deepening the color (a bathochromic shift).

-F (Fluoro group): Can modify the hue and improve properties like lightfastness and thermal stability.

-OH (Hydroxyl group): Another auxochrome that can also be used to chelate metal ions, forming mordant dyes with enhanced fixation on fabrics.

Functional Materials Development

The unique combination of functional groups in this compound makes it an intriguing candidate for the development of advanced functional materials, where molecular structure dictates macroscopic properties.

Organic molecules with potential for nonlinear optical (NLO) applications typically possess a π-conjugated system (the benzene ring) that is polarized by strong electron-donating groups (EDG) and electron-withdrawing groups (EWG). This "push-pull" electronic structure is a key requirement for high second-order NLO activity.

This compound fits this molecular design template perfectly:

Electron-Donating Groups: The amino (-NH2) and hydroxyl (-OH) groups.

Electron-Withdrawing Group: The nitro (-NO2) group.

This intramolecular charge-transfer system makes the molecule highly polarizable, a prerequisite for NLO effects. While specific experimental NLO studies on this compound are not prominent, its structure suggests it could serve as a valuable chromophore either on its own or incorporated into a larger polymeric or crystalline structure for research in optoelectronics and photonics.

Molecules containing at least two reactive functional groups can act as monomers for step-growth polymerization. With its amino (-NH2) and hydroxyl (-OH) groups, this compound can be used to synthesize a variety of specialty polymers. For example:

Reacting with diacyl chlorides could form polyamide-esters .

Reacting with diisocyanates could form polyurethanes .

The incorporation of the fluoro and nitro side groups into the polymer backbone is expected to confer enhanced material properties:

Thermal Stability: Aromatic backbones and fluorine atoms often increase the glass transition temperature and decomposition temperature of polymers.

Flame Retardancy: Fluorine and nitrogen-containing polymers often exhibit inherent flame-retardant properties.

Dielectric Properties: The high polarity induced by the fluorine and nitro groups can modify the dielectric constant and loss factor, making such polymers interesting for applications in electronics.

The table below summarizes the potential applications based on the compound's structural features.

Structural FeaturePotential ApplicationRationale
o-Aminophenol CorePharmaceutical & Agrochemical HeterocyclesReadily undergoes cyclization to form benzoxazoles and other valuable scaffolds. nih.govnih.gov
Aromatic Amine (-NH2)Azo DyesCan be diazotized and coupled to form chromophores.
Donor-Acceptor Groups (-NH2/-OH & -NO2)Nonlinear Optical (NLO) MaterialsCreates a polarized π-electron system necessary for NLO activity.
Bifunctional (-NH2 & -OH)Specialty PolymersCan act as a monomer for step-growth polymerization (e.g., polyurethanes, polyamide-esters).
Fluoro (-F) & Nitro (-NO2) SubstituentsEnhanced Polymer PropertiesCan improve thermal stability, flame retardancy, and modify dielectric properties of the resulting polymers.

Catalytic Applications

Analytical Reagent Development

Similarly, a thorough review of the literature did not reveal any instances of this compound being utilized in the development of analytical reagents.

Reagents for Phenolic Compound Detection and Quantification

There is no available data to suggest that this compound has been investigated or applied as a reagent for the detection and quantification of other phenolic compounds. The specific chemical properties that would make it suitable for such applications, such as unique spectroscopic or electrochemical responses in the presence of other phenols, have not been documented in the reviewed literature.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes

The development of efficient, scalable, and versatile synthetic methodologies is paramount for unlocking the potential of 3-Amino-2-fluoro-4-nitrophenol. Future research is expected to move beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, toward more elegant and powerful strategies.

One of the most promising avenues is the application of continuous flow chemistry . beilstein-journals.orgnih.gov Flow microreactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing the exothermic nature of nitration and the handling of potentially hazardous intermediates. beilstein-journals.org This technology could enable safer and more efficient processes for nucleophilic aromatic substitution (SNAr) reactions on fluoronitrobenzene precursors, leading to higher yields and purity. beilstein-journals.orgnih.gov

Another key area is the development of dehydrogenative aromatization reactions . Recent breakthroughs have shown the ability to construct N-functionalized 2-aminophenols in a single step from simple precursors like cyclohexanones and amines. nih.govresearchgate.net Adapting this "one-shot" strategy to appropriately substituted starting materials could provide a highly convergent and atom-economical route to the core aminophenol structure.

Furthermore, research into novel catalytic systems for late-stage functionalization will be critical. This includes exploring copper- and palladium-based catalysts for the selective O- or N-arylation of the aminophenol core, allowing for the modular synthesis of a diverse library of derivatives for screening in various applications. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound
StrategyDescriptionPotential AdvantagesKey Research Challenges
Traditional Multi-Step SynthesisStepwise introduction of functional groups (nitration, fluorination, reduction, amination) onto a benzene (B151609) ring.Well-established precedents for individual steps.Low overall yield, harsh reagents (e.g., strong acids), significant waste generation, potential for regioisomer separation issues.
Continuous Flow ChemistryPerforming key reaction steps (e.g., nitration, SNAr) in a microreactor system. beilstein-journals.orgEnhanced safety, superior heat/mass transfer, precise control of reaction time, improved yield and selectivity, ease of scalability. nih.govpharmaron.comReactor design for handling solids or viscous intermediates, optimization of residence time and flow conditions.
Dehydrogenative AromatizationOne-shot assembly of the aminophenol core from non-aromatic precursors like substituted cyclohexanones. nih.govHigh atom economy, convergent synthesis, access to complex substitution patterns. researchgate.netIdentification of suitable precursors, optimization of oxidant and reaction conditions to tolerate fluoro and nitro groups.
Late-Stage Catalytic FunctionalizationUsing advanced catalysts to modify a simpler aminofluorophenol core. nih.govModular approach to create derivatives, access to diverse chemical space.Developing catalysts with high chemoselectivity for O- vs. N-functionalization in the presence of other reactive groups.

Advanced Spectroscopic Techniques for In Situ Monitoring

To optimize the novel synthetic routes discussed above, a deep understanding of reaction kinetics, intermediate formation, and byproduct generation is essential. Advanced, in situ spectroscopic techniques are poised to provide this critical information in real-time, moving beyond traditional offline analysis.

Future studies will likely integrate Process Analytical Technology (PAT) , such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, directly into reaction vessels or flow reactors. nih.gov Raman spectroscopy is particularly well-suited for monitoring the reduction of nitroarenes, as the distinct nitro stretching frequency (around 1350 cm⁻¹) provides a clear signal that can be tracked throughout the reaction. researchgate.net This allows for precise determination of reaction endpoints and kinetic profiling.

For syntheses conducted in flow systems, coupling the reactor with in-line NMR spectroscopy offers an exceptionally powerful tool for structural characterization of reactants, intermediates, and products without the need for sample extraction. beilstein-journals.org This can provide unambiguous mechanistic insights and facilitate rapid optimization of reaction conditions. The use of DFT simulations to predict and interpret the vibrational and NMR spectra of transient species will be crucial for deconvoluting complex datasets obtained from these in situ measurements. nih.gov

Table 2: Applicability of Advanced Spectroscopic Techniques for Monitoring Synthesis
TechniqueInformation ProvidedAdvantages for this compound SynthesisConsiderations
In Situ Raman SpectroscopyReal-time concentration of reactants and products, kinetic data, intermediate detection.Excellent for monitoring the disappearance of the nitro group and the appearance of the amino group; non-invasive fiber optic probes are easily integrated. researchgate.netPotential for fluorescence interference; requires distinct Raman-active modes for all species of interest.
In Situ FTIR (ATR/Transmission)Functional group analysis, concentration profiles, reaction kinetics.Complementary to Raman, provides rich information on C-F, O-H, and N-H bonds; well-established for reaction monitoring. nih.govresearchgate.netWater absorption can be problematic for aqueous reactions; ATR probe can be susceptible to surface fouling.
Flow NMR SpectroscopyUnambiguous structural identification of all soluble species, quantification, kinetic analysis.Provides detailed structural information on intermediates and regioisomers in real-time within a flow setup. beilstein-journals.orgLower sensitivity compared to optical methods; requires specialized benchtop or online NMR equipment.

Multi-Scale Computational Modeling

Computational chemistry provides an indispensable toolkit for predicting the properties of this compound and guiding experimental efforts. Future research will leverage multi-scale modeling to build a comprehensive understanding of the molecule's behavior from the electronic to the macroscopic level.

Density Functional Theory (DFT) will be a cornerstone for this research. DFT calculations can elucidate fundamental electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which govern the molecule's reactivity. rjpn.org Such studies can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of synthetic reactions. Furthermore, DFT can be used to calculate theoretical spectroscopic signatures (IR, Raman, NMR), which are vital for interpreting experimental data from in situ monitoring. researchgate.netrsc.org A particularly relevant application would be the computational prediction of the compound's pKa values, as fluorination is known to significantly influence the acidity of nearby functional groups through inductive effects. nih.govchapman.edu

At a larger scale, Molecular Dynamics (MD) simulations can be employed to study the behavior of the molecule in different solvent environments or its interaction with surfaces. For instance, MD could model the adsorption of this compound onto a catalyst or a polymer surface, providing insights into intermolecular forces like π-π stacking and hydrogen bonding that dictate its performance in catalytic or remediation applications. chemmethod.com Combining these methods into a QM/MM (Quantum Mechanics/Molecular Mechanics) framework would allow for the study of a specific reaction at a catalyst's active site with high accuracy while treating the surrounding environment with a less computationally intensive model.

Applications in Chemo- and Biocatalysis

The unique electronic and structural features of this compound suggest its potential use both as a substrate in biocatalysis and as a building block for novel chemocatalysts.

An emerging area of research is the use of engineered enzymes for chemical synthesis. Future work could explore the biocatalytic synthesis of this compound or its derivatives. For example, engineered nitrene transferases could potentially aminate a C-H bond on a fluoronitrophenol precursor with high enantioselectivity. nih.gov Similarly, reductive aminases or other dehydrogenases could be developed to convert a corresponding keto-precursor into the target molecule under mild, aqueous conditions, offering a green alternative to traditional chemical methods. nih.gov

Conversely, the molecule itself could serve as a scaffold for new catalysts. The aminophenol moiety is a known ligand motif for transition metals. Derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis. The electronic properties, tuned by the fluoro and nitro substituents, could have a profound impact on the catalytic activity and selectivity of the metal center. Additionally, aminophenols can be used to create immobilization matrices for enzymes, suggesting that polymers derived from this compound could be used to develop robust biosensors. rsc.org The enzymatic oxidation of the aminophenol group, for instance by peroxidases, also opens pathways for biocatalytic polymerization or functionalization. nih.gov

Sustainable Synthesis and Environmental Remediation Strategies

Modern chemical research places a strong emphasis on sustainability. Future efforts will focus on developing "green" synthetic routes for this compound and exploring its application in environmental technologies.

In the realm of sustainable synthesis, research could adapt green methods currently used for producing bulk aminophenols. One such strategy is the catalytic hydrogenation of a nitroaromatic precursor in a pressurized CO₂/H₂O system. acs.org This approach uses in situ generated carbonic acid, avoiding the need for strong mineral acids that are difficult to recycle and contribute to waste streams. acs.org Another green strategy involves sourcing precursors from biomass; for example, developing routes from hydroquinone (B1673460), which can be derived from lignin, would represent a significant step toward a bio-based chemical industry. digitellinc.com

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Amino-2-fluoro-4-nitrophenol with high purity, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the phenolic ring. A plausible route includes:

  • Fluorination and nitration: Introduce fluorine and nitro groups via electrophilic aromatic substitution, using fluorinating agents (e.g., HF or Selectfluor®) and nitrating mixtures (HNO₃/H₂SO₄). Temperature control (0–5°C) minimizes side reactions .
  • Nitro reduction: Reduce the nitro group to an amino group using iron powder in HCl or catalytic hydrogenation (Pd/C, H₂). Solvent choice (e.g., ethanol or THF) affects yield and purity .
  • Purification: Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy: Use ¹⁹F NMR (δ ~ -110 ppm for aromatic F) and ¹H NMR (doublets for aromatic protons adjacent to F and NO₂). ¹³C NMR confirms substituent positions via coupling patterns .
  • Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ (theoretical m/z 187.04). Fragmentation patterns identify loss of NO₂ (46 Da) or NH₂ (16 Da) .
  • FT-IR: Bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 3350 cm⁻¹ (NH₂ stretch) validate functional groups .

Basic: How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

  • Light sensitivity: Store in amber vials at -20°C to prevent photodegradation. UV-Vis spectroscopy monitors degradation (λmax shifts indicate nitro group reduction) .
  • Moisture sensitivity: Use desiccants (silica gel) in sealed containers. Karl Fischer titration quantifies water content (<0.1% recommended) .
  • Thermal stability: TGA/DSC analysis shows decomposition above 150°C. Avoid prolonged heating during synthesis .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in derivatives of this compound?

Methodological Answer:

  • Electronic effects: The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups direct incoming electrophiles to the meta and para positions. Hammett constants (σ⁺) quantify substituent effects .
  • Steric effects: Bulky substituents (e.g., trifluoromethyl) hinder ortho substitution. Computational modeling (DFT, Gaussian) predicts transition state geometries .
  • Case study: Nitration of 3-Fluoro-2-nitrophenol yields 3-Fluoro-2,4-dinitrophenol as the major product (85% yield), validated by X-ray crystallography .

Advanced: How can computational chemistry predict the compound’s interactions with biological targets, and what validation methods are used?

Methodological Answer:

  • Docking studies: Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The nitro group’s redox activity and fluorine’s electronegativity enhance affinity .
  • MD simulations: GROMACS evaluates stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .
  • Experimental validation: Compare predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition kinetics using UV-Vis or fluorescence) .

Advanced: How can contradictory data on the compound’s biological activity be resolved, particularly in enzyme inhibition studies?

Methodological Answer:

  • Source analysis: Variability may arise from assay conditions (pH, temperature) or impurity interference. Re-run assays with HPLC-purified samples .
  • Kinetic profiling: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, conflicting reports on nitroreductase inhibition may reflect substrate concentration differences .
  • Meta-analysis: Aggregate data from PubChem and EPA DSSTox to identify consensus trends .

Advanced: What strategies improve regioselectivity in nucleophilic aromatic substitution reactions involving this compound?

Methodological Answer:

  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. For example, amination with NH₃ in DMF at 120°C favors para substitution (70% yield) .
  • Catalytic additives: Cu(I) catalysts promote Ullmann-type couplings with aryl halides, achieving >90% selectivity for the desired regioisomer .
  • Case study: Substitution with thiols yields 3-Amino-2-fluoro-4-(alkylthio)phenol derivatives, characterized by HRMS and NOESY .

Advanced: How does the compound’s environmental persistence correlate with its substituent pattern, and what degradation pathways are dominant?

Methodological Answer:

  • Photodegradation: UV irradiation in aqueous media generates hydroxylated intermediates, detected via LC-MS/MS. Half-life (t₁/₂) ranges from 2–10 hours depending on pH .
  • Biodegradation: Soil microcosm studies show nitro group reduction to amine by Pseudomonas spp., followed by ring cleavage. Monitor via ¹⁴C labeling and CO₂ evolution .
  • QSAR modeling: Predict eco-toxicity using logP and Hammett parameters. The fluorine atom increases hydrophobicity (logP ~1.8), enhancing bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.